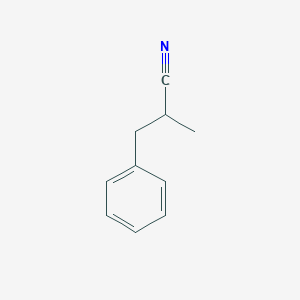

2-Methyl-3-phenylpropanenitrile

Description

Properties

IUPAC Name |

2-methyl-3-phenylpropanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N/c1-9(8-11)7-10-5-3-2-4-6-10/h2-6,9H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQIWPLPOZHJNMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Concept

A recent advanced method involves the use of 2-methyl-2-phenylpropanenitrile as a non-toxic, electrophilic cyanide source in a one-pot transnitrilation and anion-relay process. This strategy avoids the use of toxic cyanide salts and enables the formation of nitrile-bearing quaternary centers efficiently.

- The method uses secondary alkyl lithium reagents (e.g., sec-butyllithium) which add to the electrophilic nitrile reagent.

- The intermediate lithium imine undergoes fragmentation, releasing a tertiary organolithium species and generating the nitrile product.

- The process is thermodynamically controlled and reversible, requiring tuning of the leaving group's basicity in the nitrile reagent to drive the equilibrium toward the desired product.

- The organolithium intermediate can be trapped with various electrophiles to yield gem-difunctionalized products.

Optimization and Reagent Selection

- Trimethylacetonitrile was ineffective due to poor fragmentation of the lithium imine intermediate.

- Benzylic nitrile (2-methyl-3-phenylpropanenitrile) was found to be an optimal electrophilic cyanide source, yielding the desired nitrile product in up to 85% yield under mild conditions (THF solvent, room temperature, 1 hour).

- Other nitrile reagents with different electronic properties gave lower yields or complex mixtures, indicating the necessity of fine-tuning the reagent's electronic nature for efficient transnitrilation.

Reaction Scope

- The method tolerates a variety of electrophiles including alkyl halides, carbonyl compounds (aldehydes, ketones, acid chlorides), imines, epoxides, and heteroaromatic chlorides.

- The reaction proceeds with good to excellent yields (up to 85%) and provides access to structurally diverse nitrile derivatives.

Representative Data Table: Optimization of Imine Fragmentation

| Entry | Base | Solvent | Yield of this compound (%) |

|---|---|---|---|

| 1 | n-Butyllithium | THF | 69 |

| 2 | NaHMDS | THF | 65 |

| 3 | KHMDS | THF | 75 |

| 4 | Diethylzinc | THF | 0 |

| 5 | Methylmagnesium bromide | THF | 0 |

| 6 | n-Butyllithium | Diethyl ether | 0 |

| 7 | n-Butyllithium | 1,4-Dioxane | 0 |

Yield determined by proton NMR using dibromomethane as internal standard

Alternative Preparation Routes

From 2-Methyl-3-phenylpropan-1-amine

- This compound can be accessed by dehydration or other functional group transformations starting from 2-methyl-3-phenylpropan-1-amine.

- General procedures involve amine conversion followed by purification via flash chromatography on silica gel.

- This method is less commonly used due to additional steps and lower overall efficiency compared to direct transnitrilation.

Other Synthetic Approaches

- Traditional methods involve nucleophilic substitution of alkyl halides with cyanide salts; however, these routes pose toxicity and safety concerns.

- Modern approaches focus on avoiding free cyanide ions by employing electrophilic cyanide sources like 2-methyl-2-phenylpropanenitrile in transnitrilation reactions.

Summary of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Transnitrilation with 2-methyl-2-phenylpropanenitrile | One-pot, thermodynamic control, non-toxic CN source | High yields, broad electrophile scope, mild conditions | Requires strong base and solvent optimization |

| Amine dehydration route | Multi-step, starting from 2-methyl-3-phenylpropan-1-amine | Established chemistry | Lower efficiency, more purification steps |

| Traditional cyanide substitution | Direct nucleophilic substitution with cyanide salts | Simple reagents | Toxic cyanide salts, safety issues |

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-phenylpropanenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction of the nitrile group can yield primary amines.

Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of nitriles to amines.

Substitution: Reagents such as Grignard reagents (RMgX) can be used for nucleophilic substitution reactions.

Major Products Formed

Oxidation: 2-Phenylpropanoic acid

Reduction: 2-Methyl-3-phenylpropanamine

Substitution: Various substituted nitriles depending on the nucleophile used.

Scientific Research Applications

2-Methyl-3-phenylpropanenitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with enzymes.

Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Methyl-3-phenylpropanenitrile involves its interaction with various molecular targets. The nitrile group can undergo hydrolysis to form carboxylic acids, which can then participate in further biochemical pathways. The compound’s effects are mediated through its interactions with enzymes and other proteins involved in metabolic processes .

Comparison with Similar Compounds

Structural and Substituent Variations

The following table highlights key structural differences and similarities among 2-methyl-3-phenylpropanenitrile and related nitriles:

Key Observations :

- Electronic Effects : The nitrile group in all compounds withdraws electrons, but substituents like hydroxy () or sulfinamido () alter polarity and reactivity.

- Steric Hindrance : Bulkier substituents (e.g., 3,4-dimethylphenyl in 11b ) reduce reaction yields (56% vs. 50% for 10c ) due to steric challenges.

- Stereochemistry : Chiral centers in ’s compound influence its applications in asymmetric synthesis .

Spectral and Physical Properties

Comparative spectral data for nitrile analogs:

Notes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.